molecular formula C16H13F3N2O3 B213714 4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide

4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide

Cat. No. B213714
M. Wt: 338.28 g/mol
InChI Key: JAJBIXPRAHGELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide, also known as NTB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, which could explain the neuroprotective effects of this compound. This compound has also been found to bind to the adenosine A2A receptor, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer effects, this compound has been found to inhibit the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. It has also been found to modulate the activity of ion channels, including the NMDA receptor and the voltage-gated potassium channel. These effects could have implications for the treatment of a variety of diseases, including neurological disorders and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide in lab experiments is its relatively low toxicity. This compound has been found to have a low LD50 in animal models, which makes it a safer alternative to other compounds that are more toxic. Another advantage is its versatility. This compound has been found to have a variety of biochemical and physiological effects, which makes it useful for a wide range of experiments. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its cost, which can be prohibitive for some researchers.

Future Directions

There are several future directions for research on 4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a cancer therapy. Further research is needed to determine the optimal dosage and administration of this compound for these applications. In addition, more research is needed to fully understand the mechanism of action of this compound and its effects on different enzymes and receptors. Finally, more research is needed to develop more efficient synthesis methods for this compound and other benzamide compounds.

Synthesis Methods

The synthesis of 4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide involves the reaction of 3-methyl-4-nitrobenzoic acid with 3-(trifluoromethyl)benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature. After the reaction, the product is purified using column chromatography or recrystallization.

Scientific Research Applications

4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and inflammation. It has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.

properties

Molecular Formula

C16H13F3N2O3

Molecular Weight

338.28 g/mol

IUPAC Name

3-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C16H13F3N2O3/c1-10-7-12(5-6-14(10)21(23)24)15(22)20-9-11-3-2-4-13(8-11)16(17,18)19/h2-8H,9H2,1H3,(H,20,22)

InChI Key

JAJBIXPRAHGELP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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